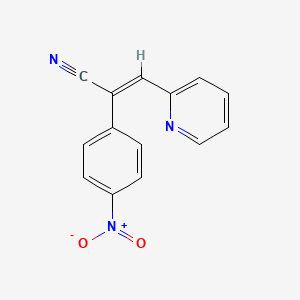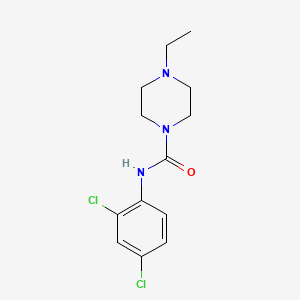
N-(3-chloro-2-methylphenyl)-2,6-dimethyl-4-morpholinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-2,6-dimethyl-4-morpholinecarboxamide, also known as A-836,339, is a potent and selective CB2 receptor agonist. CB2 receptors are a subtype of cannabinoid receptors found primarily in the immune system and peripheral tissues. The activation of CB2 receptors has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. A-836,339 has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurodegenerative disorders.
作用機序
N-(3-chloro-2-methylphenyl)-2,6-dimethyl-4-morpholinecarboxamide is a selective CB2 receptor agonist, which means it binds to and activates CB2 receptors in the body. CB2 receptors are primarily found in the immune system and peripheral tissues, and their activation has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. This compound has been shown to activate CB2 receptors in a dose-dependent manner, leading to the modulation of various signaling pathways involved in inflammation, pain, and neurodegeneration.
Biochemical and Physiological Effects:
The activation of CB2 receptors by this compound has been shown to have various biochemical and physiological effects in the body. These include the modulation of cytokine production and release, the inhibition of inflammatory cell recruitment and activation, the reduction of pain and hyperalgesia, and the protection of neuronal cells from oxidative stress and apoptosis. This compound has also been shown to have minimal or no psychoactive effects, as it does not bind to CB1 receptors, which are primarily found in the central nervous system.
実験室実験の利点と制限
N-(3-chloro-2-methylphenyl)-2,6-dimethyl-4-morpholinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for CB2 receptors, its reproducible synthesis method, and its well-established pharmacological profile. However, there are also some limitations to its use, including its relatively short half-life in vivo, its potential off-target effects on other receptors or signaling pathways, and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the research and development of N-(3-chloro-2-methylphenyl)-2,6-dimethyl-4-morpholinecarboxamide. These include the optimization of its pharmacokinetic properties, such as its half-life and bioavailability, the exploration of its potential therapeutic applications in other diseases, such as cancer and autoimmune disorders, and the development of novel CB2 receptor agonists with improved selectivity and efficacy. This compound and other CB2 receptor agonists have the potential to become important therapeutic agents for the treatment of various diseases, and further research is needed to fully understand their mechanisms of action and therapeutic potential.
合成法
The synthesis of N-(3-chloro-2-methylphenyl)-2,6-dimethyl-4-morpholinecarboxamide involves several steps, starting with the reaction of 3-chloro-2-methylphenyl isocyanate with 2,6-dimethylmorpholine to form the corresponding carbamate. The carbamate is then subjected to a series of reactions, including deprotection, amidation, and cyclization, to yield this compound in high yields and purity. The synthesis method has been optimized to ensure reproducibility and scalability for large-scale production.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-2,6-dimethyl-4-morpholinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurodegenerative disorders. In preclinical studies, this compound has been shown to have potent anti-inflammatory and analgesic effects in animal models of acute and chronic pain, such as neuropathic pain and osteoarthritis. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2,6-dimethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-9-7-17(8-10(2)19-9)14(18)16-13-6-4-5-12(15)11(13)3/h4-6,9-10H,7-8H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQRHRMJRBCTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-fluorophenyl)-6,7-dimethoxy-2-[3-(2-methoxyphenyl)-2-propen-1-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5357917.png)

![4-(4-methoxyphenyl)-N-[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]-1-phthalazinamine](/img/structure/B5357930.png)
![ethyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylate](/img/structure/B5357934.png)
![2-(5-bromo-2-hydroxy-3-nitrobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5357936.png)
![ethyl 3-{[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B5357944.png)
![2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)tetrahydrofuran-2-carboxamide](/img/structure/B5357960.png)
![1-{[4-(2-fluorophenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B5357977.png)

![N-{2-[(3-methylpyridin-4-yl)amino]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B5357990.png)

![3,4-diethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5358006.png)
![N-1-oxaspiro[4.5]dec-3-yl-2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5358013.png)
![4-(1H-indazol-3-ylcarbonyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5358018.png)